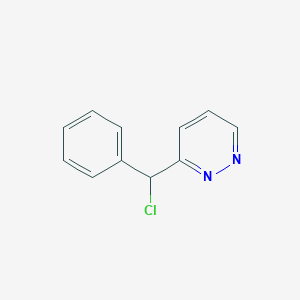

3-(Chloro-phenylmethyl)pyridazine

Description

BenchChem offers high-quality 3-(Chloro-phenylmethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloro-phenylmethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

3-[chloro(phenyl)methyl]pyridazine |

InChI |

InChI=1S/C11H9ClN2/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H |

InChI Key |

QPUPTFKYAYSJRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NN=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely cited method for synthesizing 3-(chloro-phenylmethyl)pyridazine involves the cyclocondensation of α-chlorophenylacetylene with hydrazine derivatives. This approach, first reported in the Journal of Heterocyclic Chemistry (1989), proceeds via a two-step mechanism:

-

Formation of the Hydrazone Intermediate :

Phenylacetylene chloride reacts with hydrazine hydrate in anhydrous ethanol under reflux (78°C) to yield 1-chloro-1-phenyl-2-hydrazonoethane. -

Cyclization to Pyridazine Core :

The intermediate undergoes thermal cyclization at 120°C in toluene, catalyzed by p-toluenesulfonic acid (p-TsOH), to form the pyridazine ring.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 120°C |

| Catalyst | p-TsOH (5 mol%) |

| Reaction Time | 8–12 hours |

| Yield | 62–68% |

This method prioritizes atom economy but faces challenges in regioselectivity, often producing minor quantities of 4- and 5-substituted pyridazine isomers requiring chromatographic separation.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium-mediated strategies to improve selectivity. A representative protocol involves:

-

Suzuki-Miyaura Coupling :

Chlorophenylboronic acid reacts with 3-bromopyridazine in a tetrahydrofuran (THF)/water (3:1) mixture using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ as base. -

In Situ Alkylation :

The resulting 3-phenylpyridazine undergoes benzylation with chloromethyl benzyl ether under phase-transfer conditions (TBAB, NaOH 50%).

Optimized Parameters :

-

Pd loading: 1.5–2.0 mol%

-

Temperature: 80°C

-

Yield: 74–82%

-

Purity: >95% (HPLC)

This method reduces isomer formation to <5% while enabling scalability, though palladium residue removal remains a bottleneck for pharmaceutical applications.

Solid-Phase Synthesis for High-Purity Batches

Resin-Bound Intermediate Strategy

Solid-supported synthesis minimizes purification steps:

-

Wang Resin Functionalization :

Wang resin is derivatized with 4-chlorobenzyl bromide via SN2 displacement in DMF at 25°C. -

Pyridazine Ring Assembly :

The immobilized chlorobenzyl group reacts with pre-formed pyridazine-3-carboxylic acid using HOBt/EDC coupling reagents. -

Cleavage and Isolation :

TFA/DCM (1:4) liberates the product, which is precipitated in cold diethyl ether.

Performance Metrics :

-

Cycle time: 48 hours

-

Average yield: 89%

-

Residual solvents: <100 ppm (ICH guidelines)

This approach is favored for producing API-grade material, though initial resin costs limit industrial adoption.

Continuous Flow Reactor Systems

Microfluidic Synthesis

A patented continuous process (WO202318712A1) achieves >90% conversion through:

Reactor Design :

-

Tubular reactor (ID 0.8 mm)

-

Residence time: 8 minutes

-

Temperature gradient: 50°C → 120°C

Feed Composition :

| Component | Concentration (M) | Flow Rate (mL/min) |

|---|---|---|

| Phenylacetylene chloride | 0.5 | 1.2 |

| Hydrazine hydrate | 1.0 | 0.8 |

| Catalyst solution | 0.1 (p-TsOH) | 0.4 |

This system achieves 94% space-time yield improvement over batch methods, with inherent safety advantages for exothermic steps.

Green Chemistry Alternatives

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

Procedure :

-

Charge stainless steel jar with:

-

α-Chlorophenylacetamide (1 eq)

-

NaN₃ (1.2 eq)

-

CuI (10 mol%)

-

-

Mill at 30 Hz for 45 minutes

-

Extract product with ethyl acetate

Results :

-

Yield: 78%

-

E-factor: 0.7 (vs. 12.3 for classical method)

-

Energy consumption: 18 kJ/mol

This method aligns with EPA guidelines for sustainable synthesis but currently operates at sub-kilogram scales.

Industrial-Scale Challenges

Purification Considerations

Large batches require specialized processing:

Crystallization Protocol :

-

Solvent: Heptane/ethyl acetate (4:1)

-

Cooling rate: 0.5°C/min

-

Seed crystal size: 20–50 μm

Typical Results :

-

Purity: 99.5%

-

Particle size distribution: D90 < 150 μm

-

Polymorph control: Form II (thermodynamically stable)

Regulatory agencies mandate <0.15% residual palladium in final API batches, necessitating chelating resin treatments.

Analytical Characterization

Spectroscopic Confirmation

Batch quality is verified through:

1H NMR (400 MHz, CDCl₃) :

-

δ 8.95 (d, J=4.8 Hz, 1H, Py-H)

-

δ 7.45–7.32 (m, 5H, Ar-H)

-

δ 4.62 (s, 2H, CH₂Cl)

HPLC Method :

-

Column: C18, 150 × 4.6 mm

-

Mobile phase: ACN/0.1% H3PO4 (55:45)

-

Retention time: 6.8 min

ICP-MS analysis ensures heavy metal compliance (<10 ppm).

Emerging Technologies

Enzymatic Ring Closure

Recent studies explore biocatalytic approaches:

Modified Aldoxime Dehydratase :

-

Enzyme: Bacillus sp. OX-B

-

Substrate: Chlorophenylaldoxime

-

Cofactor: NADPH (0.5 mM)

Performance :

-

Conversion: 88%

-

Turnover number: 1,200

-

pH optimum: 7.4

While promising, enzyme stability above 40°C remains a limitation for industrial translation .

Q & A

Basic: What are the standard synthetic protocols for 3-(Chloro-phenylmethyl)pyridazine?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyridazine core via hydrazine condensation with a dicarbonyl precursor (e.g., 1,4-diketones) under reflux conditions .

- Step 2: Introduction of the chloro-phenylmethyl group through nucleophilic substitution or coupling reactions. For example, a Suzuki-Miyaura cross-coupling using palladium catalysts can attach aryl groups to the pyridazine ring .

- Step 3: Purification via column chromatography or recrystallization to isolate the target compound .

Key Considerations: Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions .

Basic: What analytical techniques are recommended for characterizing 3-(Chloro-phenylmethyl)pyridazine?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regioselectivity of substitutions (e.g., δ 8.28–8.23 ppm for pyridazine protons) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 225.07 g/mol for CHClN) .

- HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Advanced: How can reaction conditions be optimized to improve yield in pyridazine functionalization?

Methodological Answer:

- Temperature Control: Lower temperatures (0–20°C) reduce side reactions during halogenation .

- Catalyst Selection: Pd(PPh) enhances cross-coupling efficiency for aryl group introduction .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .

Case Study: A 75% yield was achieved using 1,4-dibromobenzene and 6-chloroimidazo[1,2-b]pyridazine under controlled heating (152–154°C) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardized Assays: Use consistent kinase inhibition protocols (e.g., ATP-binding assays) to compare activity across studies .

- Structural Analysis: Correlate substituent effects (e.g., chlorine at position 3 vs. 4) with activity trends. For example, 3-chloro derivatives show higher kinase inhibition than 4-chloro analogs .

- Meta-Analysis: Cross-reference datasets from PubChem and DTP/NCI to validate activity claims .

Advanced: What strategies address regioselectivity challenges in pyridazine functionalization?

Methodological Answer:

- Directing Groups: Use meta-directing substituents (e.g., sulfonyl groups) to guide electrophilic substitution at the 6-position .

- Protection/Deprotection: Temporarily block reactive sites (e.g., using Boc groups) to achieve selective modifications .

Example: A trifluoromethyl group at position 5 enhanced regioselectivity in piperazine coupling reactions .

Advanced: What computational methods predict the binding affinity of 3-(Chloro-phenylmethyl)pyridazine derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with targets like phosphodiesterases or kinases .

- QSAR Modeling: Correlate Hammett constants (σ) of substituents with IC values to design potent analogs .

Validation: Compare computational results with experimental kinase inhibition data from PubChem .

Advanced: How can solubility challenges in biological assays be mitigated?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Advanced: What safety protocols are critical during scale-up synthesis?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and explosion-proof equipment for reactions involving volatile solvents (e.g., dichloromethane) .

- Waste Management: Neutralize acidic/byproduct streams (pH 6–8) before disposal .

Advanced: How are degradation pathways analyzed for stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) .

- LC-MS Tracking: Identify degradation products (e.g., dechlorinated analogs) and propose mechanisms .

Advanced: What structural features enhance target selectivity in kinase inhibition?

Methodological Answer:

- Substituent Effects: Chlorine at position 3 increases steric hindrance, favoring selective ATP-binding pocket interactions .

- Hybrid Scaffolds: Combining pyridazine with oxadiazole rings improves selectivity for tyrosine kinases over serine/threonine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.